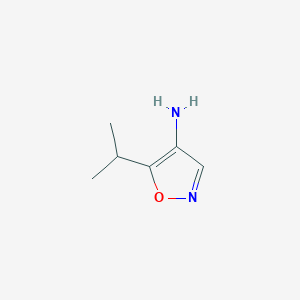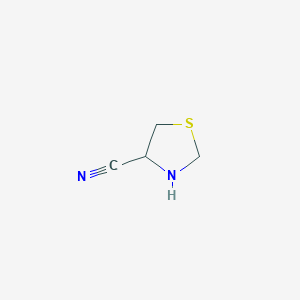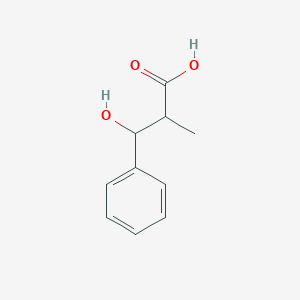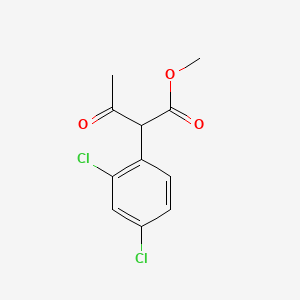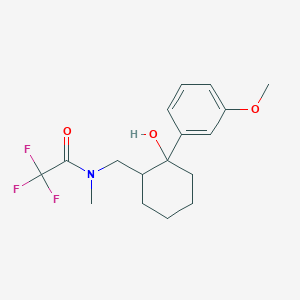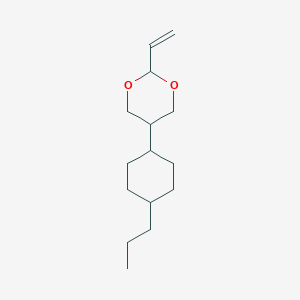
1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- is a chemical compound with the molecular formula C15H26O2 It is known for its unique structure, which includes a dioxane ring substituted with an ethenyl group and a trans-4-propylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. The process is designed to ensure consistent quality and efficiency. Key parameters such as reaction time, temperature, and catalyst concentration are carefully monitored and controlled.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethenyl group can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Halogenation using bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxane, 2-ethenyl-5-(trans-4-ethylcyclohexyl)-, trans-
- 1,3-Dioxane, 2-ethenyl-5-(trans-4-butylcyclohexyl)-, trans-
Uniqueness
1,3-Dioxane, 2-ethenyl-5-(trans-4-propylcyclohexyl)-, trans- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where specific reactivity or interactions are required.
Properties
Molecular Formula |
C15H26O2 |
|---|---|
Molecular Weight |
238.37 g/mol |
IUPAC Name |
2-ethenyl-5-(4-propylcyclohexyl)-1,3-dioxane |
InChI |
InChI=1S/C15H26O2/c1-3-5-12-6-8-13(9-7-12)14-10-16-15(4-2)17-11-14/h4,12-15H,2-3,5-11H2,1H3 |
InChI Key |
SXNQMJINBAVUAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2COC(OC2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl) benzoate](/img/structure/B12288735.png)




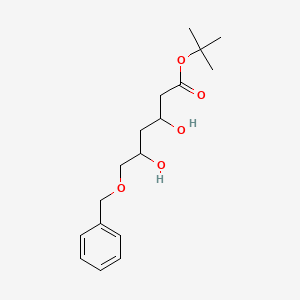

![(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methanamine](/img/structure/B12288781.png)
